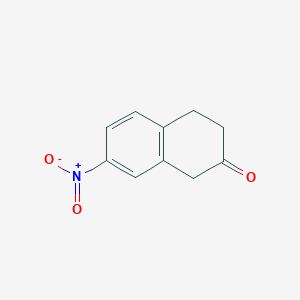

7-Nitro-2-tetralone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-nitro-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-10-4-2-7-1-3-9(11(13)14)5-8(7)6-10/h1,3,5H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZFHQDZRNKNAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462255 | |

| Record name | 7-Nitro-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122520-12-1 | |

| Record name | 7-Nitro-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: A Senior Application Scientist

An In-depth Technical Guide to 7-Nitro-2-tetralone: Structure, Synthesis, and Characterization

Foreword

In the landscape of synthetic organic chemistry and medicinal drug development, the tetralone scaffold represents a "privileged structure"—a molecular framework that is recurrently found in a multitude of biologically active compounds.[1][2] These structures serve as crucial building blocks for pharmaceuticals ranging from antidepressants to novel kinase inhibitors.[1][3] This guide focuses on a specific, functionalized derivative: this compound. The introduction of a nitro group onto the tetralone core not only modulates its electronic properties but also provides a versatile chemical handle for further elaboration, making it an intermediate of significant interest.

This document provides an in-depth technical overview intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind its chemical properties and the strategic considerations underpinning its synthesis. We will delve into its structural and spectroscopic characteristics and present a detailed, field-proven protocol for its preparation, grounded in the fundamental principles of electrophilic aromatic substitution.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic organic compound featuring a naphthalene core that is partially hydrogenated. Its structure consists of a benzene ring fused to a cyclohexanone ring, with a nitro functional group (NO₂) substituted at the C7 position of the aromatic ring.

The IUPAC name for this compound is 7-nitro-3,4-dihydronaphthalen-2(1H)-one.[] The presence of the electron-withdrawing nitro group and the ketone functionality dictates its chemical reactivity and serves as a foundation for its utility in multi-step syntheses.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below. These values are critical for planning experimental work, including solvent selection, reaction temperature control, and purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO₃ | [5][6] |

| Molar Mass | 191.18 g/mol | [5][6] |

| Appearance | Colorless oil or solid | [7] |

| Melting Point | 105 °C | [5] |

| Boiling Point | 357.0 ± 42.0 °C (Predicted) | [][5] |

| Density | 1.322 ± 0.06 g/cm³ (Predicted) | [][5] |

| CAS Number | 122520-12-1 | [8][9] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The following is a predicted profile for this compound based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons: Three protons on the aromatic ring will appear in the downfield region (typically δ 7.5-8.9 ppm). The proton at C8 will likely be a doublet, the proton at C6 a doublet of doublets, and the proton at C5 a doublet, all with coupling constants characteristic of ortho and meta relationships.

-

Aliphatic Protons: The protons on the saturated ring (C1, C3, C4) will appear more upfield. The protons at C1 and C3, being adjacent to the carbonyl group and the aromatic ring, will likely appear as singlets or complex multiplets around δ 3.0-4.0 ppm. The CH₂ group at C4 would appear as a multiplet further upfield.

-

-

¹³C NMR: The carbon NMR spectrum should display 10 distinct signals corresponding to each carbon atom in the asymmetric structure.

-

Carbonyl Carbon (C2): A characteristic signal in the highly deshielded region, typically around δ 195-205 ppm.

-

Aromatic Carbons: Six signals in the δ 120-150 ppm range. The carbons attached to the nitro group (C7) and the fused ring system (C4a, C8a) will have their chemical shifts significantly influenced by their electronic environment.

-

Aliphatic Carbons: Three signals in the upfield region (δ 20-50 ppm) corresponding to C1, C3, and C4.

-

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups present in the molecule.[10]

| Wavenumber (cm⁻¹) | Vibration Type | Comments |

| ~1715 cm⁻¹ | C=O Stretch | Strong absorption, characteristic of a saturated ketone. |

| ~1520 cm⁻¹ & ~1350 cm⁻¹ | N-O Asymmetric & Symmetric Stretch | Two strong "walrus teeth" bands, definitive for a nitro group.[10] |

| ~3100-3000 cm⁻¹ | Aromatic C-H Stretch | Medium to weak absorption. |

| ~2950-2850 cm⁻¹ | Aliphatic C-H Stretch | Medium absorption. |

Mass Spectrometry (MS)

In an Electron Impact (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z = 191.18, corresponding to its molecular weight.

Synthesis of this compound

The most direct and logical approach to synthesizing this compound is via the electrophilic nitration of the commercially available precursor, 2-tetralone.[7]

Retrosynthetic Analysis & Strategic Considerations

The synthesis strategy hinges on the regioselective introduction of a nitro group onto the aromatic ring of 2-tetralone.

Caption: Retrosynthetic analysis for this compound.

The primary challenge in the nitration of tetralone systems is controlling the position of substitution. The outcome is governed by the combined directing effects of the activating, ortho-, para-directing fused alkyl ring and the deactivating, meta-directing ketone. While nitration of the related 1-tetralone often yields a mixture of 5-nitro and 7-nitro isomers, careful control of reaction conditions can favor the desired 7-nitro product.[11] Low temperatures are crucial to minimize side reactions and enhance selectivity.

Reaction Scheme: Nitration of 2-Tetralone

The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of a nitrate salt and a strong acid, typically sulfuric acid.

Caption: Synthesis of this compound via nitration.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of similar tetralone systems.[12][13] CAUTION: This reaction involves the use of strong acids and generates a nitrated organic compound. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials and Reagents:

-

2-Tetralone (1.0 eq)

-

Potassium Nitrate (KNO₃) (1.1 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Crushed Ice

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Workflow Visualization:

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid (approx. 10 mL per gram of 2-tetralone) to 0 °C using an ice-salt bath.

-

Substrate Addition: Slowly add 2-tetralone (1.0 eq) to the cold, stirring sulfuric acid. Ensure the temperature remains below 10 °C during the addition.

-

Nitrating Agent Preparation: In a separate flask, carefully dissolve potassium nitrate (1.1 eq) in a minimal amount of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Nitration: Add the potassium nitrate/sulfuric acid solution dropwise to the 2-tetralone solution via a dropping funnel. This is a highly exothermic step. The rate of addition must be carefully controlled to maintain the internal reaction temperature at or below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. A precipitate should form.

-

Isolation: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography using a hexane/ethyl acetate eluent system to yield pure this compound.

Applications and Significance

This compound is not typically an end-product but rather a valuable intermediate in the synthesis of more complex molecules.[14]

-

Precursor to Amino Derivatives: The nitro group can be readily reduced to an amine (7-amino-2-tetralone). This amine functionality is a common feature in neuroactive compounds and serves as a key point for introducing further diversity, for instance, in the development of ligands for dopamine and serotonin receptors.[3]

-

Building Block for Heterocycles: The amino derivative can be used in condensation reactions to build complex heterocyclic systems, which are prevalent in modern pharmaceuticals.

-

Medicinal Chemistry Scaffolding: The tetralone core itself is a well-established scaffold in medicinal chemistry.[2][15] Derivatives have been explored for a wide range of biological activities, including as anticancer, antifungal, and antidepressant agents.[11][16] The 7-nitro derivative provides a strategic entry point into novel chemical space for these applications.

Conclusion

This compound is a strategically important synthetic intermediate characterized by its functionalized bicyclic core. Its synthesis, achievable through the regioselective nitration of 2-tetralone, requires careful control of reaction conditions, a principle that underscores the precision required in electrophilic aromatic substitution reactions. A thorough understanding of its structure, spectroscopic properties, and reactive potential empowers researchers and drug development professionals to leverage this versatile building block in the creation of novel and potent bioactive compounds. This guide provides the foundational knowledge and practical protocols necessary to confidently synthesize, characterize, and utilize this compound in advanced chemical research.

References

-

ChemBK. This compound. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11321443, this compound. Available from: [Link]

-

Iqbal, N., et al. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Letters in Organic Chemistry, 16(10). Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 38445, 7-Nitro-1-tetralone. Available from: [Link]

-

ResearchGate. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones under a Creative Commons Attribution-NonCommercial-ShareAlike 4.0 International License | Request PDF. Available from: [Link]

-

Chiavarelli, S., & Settimj, G. (1959). [On the nitration of 2-amino-1,2,3,4-tetralin]. Rendiconti - Istituto superiore di sanita, 22, 508–512. Available from: [Link]

-

Wikipedia. 2-Tetralone. Available from: [Link]

-

ResearchGate. Synthesis of the α‐tetralone 10. | Download Scientific Diagram. Available from: [Link]

-

TETRAHEDRON CHEMISTRY CLASSES. (2025). PART 10: COMBINED SPECTRAL PROBLEMS (IR/MASS/DEPT/NMR) FOR CSIR NET. YouTube. Available from: [Link]

-

Rose-Hulman Institute of Technology. IR Absorption Bands and NMR. Available from: [Link]

-

ResearchGate. (PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications. Available from: [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available from: [Link]

- Google Patents. CN104591988A - Method for synthesizing 6-bromo-2-tetralone.

-

McMahon, R. J. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]

- Google Patents. CN103880621A - Reduction method for preparing 7-methoxy-2-tetralone.

-

Patsnap. Preparation method of 7-hydroxy-1-tetralone - Eureka. Available from: [Link]

-

ACS Omega. Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Available from: [Link]

-

ARKAT USA. An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. Available from: [Link]

-

Scribd. Chapter 8: NMR and IR Spectroscopy Problems | PDF. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. chembk.com [chembk.com]

- 6. This compound | C10H9NO3 | CID 11321443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Tetralone - Wikipedia [en.wikipedia.org]

- 8. This compound | 122520-12-1 [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. rose-hulman.edu [rose-hulman.edu]

- 11. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 12. 7-Nitro-1-tetralone synthesis - chemicalbook [chemicalbook.com]

- 13. 7-Nitro-1-tetralone | 40353-34-2 [chemicalbook.com]

- 14. CAS 40353-34-2: 7-Nitro-1-tetralone | CymitQuimica [cymitquimica.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 7-Nitro-2-tetralone for Researchers and Drug Development Professionals

Abstract

7-Nitro-2-tetralone is a crucial chemical intermediate characterized by a tetralone framework with a nitro group substitution. This guide provides a comprehensive overview of its physical and chemical properties, established synthetic protocols, and key reactivity. We delve into its spectroscopic signature for unambiguous identification and discuss its emerging applications, particularly as a versatile scaffold in medicinal chemistry and drug development. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research environment.

Introduction

This compound belongs to the family of nitrotetralones, a class of compounds that has garnered significant interest in organic synthesis and medicinal chemistry. The molecule features a bicyclic structure composed of a fused benzene ring and a cyclohexanone ring, with a nitro group at the 7-position of the aromatic ring. This unique combination of a ketone functional group and an electron-withdrawing nitro group on the aromatic moiety imparts distinct reactivity, making it a valuable precursor for a wide array of more complex molecular architectures. Its structural similarity to the core of many biologically active compounds makes it a privileged scaffold in the design of novel therapeutic agents, including enzyme inhibitors and receptor ligands.[1][2] This guide aims to serve as a technical resource for scientists, consolidating essential data to facilitate its use in research and development.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. This compound is typically encountered as a solid, with its key properties summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO₃ | [3][4] |

| Molecular Weight | 191.18 g/mol | [3][4] |

| Appearance | Yellow to orange solid/powder | [5] |

| Melting Point | 105 °C | [3] |

| Boiling Point (Predicted) | 357.0 ± 42.0 °C at 760 mmHg | [3][] |

| Density (Predicted) | 1.322 ± 0.06 g/cm³ | [3][] |

| Solubility | Soluble in organic solvents | [5] |

| InChI Key | GWAQYWSNCVEJMW-UHFFFAOYSA-N | [5][7] |

| CAS Number | 40353-34-2 (for 7-Nitro-1-tetralone) | [5][7] |

Note: Data for this compound is limited; some data corresponds to the closely related isomer, 7-Nitro-1-tetralone, which shares the same molecular formula and weight.

Synthesis and Purification

The synthesis of nitrotetralones is most commonly achieved through the direct nitration of the parent tetralone. The regioselectivity of this electrophilic aromatic substitution is dictated by the directing effects of the carbonyl group and the fused aliphatic ring.

Workflow for Synthesis of Nitrotetralones

Caption: General workflow for the synthesis and purification of 7-Nitro-1-tetralone.

Detailed Synthetic Protocol (Example for 7-Nitro-1-tetralone)

This protocol is adapted from established literature procedures for the nitration of α-tetralone and serves as a representative method.[8][9][10]

-

Preparation: Cool 60 mL of concentrated sulfuric acid to 0 °C in an ice bath.

-

Addition of Substrate: With continuous stirring, add 8.0 g (54.7 mmol) of α-tetralone to the cooled sulfuric acid.[8]

-

Nitration: Prepare a nitrating mixture by dissolving 6.0 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid. Add this mixture dropwise to the tetralone solution, ensuring the reaction temperature does not exceed 15 °C.[8]

-

Reaction Time: After the addition is complete, continue to stir the reaction mixture for 1 hour at a controlled temperature.[8]

-

Work-up: Quench the reaction by pouring the entire mixture into a beaker of crushed ice. A precipitate will form.[8][9]

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with distilled water.[8]

-

Purification: Dry the crude product. Further purification can be achieved by recrystallization from a solvent mixture, such as ethanol/water (1:1), to yield the final product as a light-yellow solid.[8]

This method typically yields a mixture of isomers, with 7-nitro-1-tetralone often being the major product due to the para-directing effect of the alkyl portion of the fused ring.[9]

Chemical Reactivity and Applications

The chemical utility of this compound is derived from its two primary functional groups: the ketone and the aromatic nitro group.

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution. However, its most significant utility lies in its capacity for reduction to an amino group (-NH₂). This transformation is a cornerstone reaction, converting the nitro-tetralone into 7-amino-tetralone, a versatile building block for various pharmaceuticals.

-

Reduction to Amine: This is commonly achieved through catalytic hydrogenation (e.g., using Pd/C under a hydrogen atmosphere) or with chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid.[8] The resulting 7-aminotetralone serves as a precursor for compounds targeting the central nervous system, such as ligands for dopamine and serotonin receptors.[2]

Reactivity of the Ketone Group

The ketone at the 2-position is amenable to a wide range of standard carbonyl chemistry:

-

Reduction to Alcohol: The ketone can be reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

-

Derivatization: It can undergo condensation reactions with amines and hydrazines to form imines, oximes, and hydrazones, respectively.

-

Enolate Chemistry: The α-protons adjacent to the carbonyl are acidic and can be removed by a base to form an enolate, which can then participate in reactions like alkylations and aldol condensations.

Applications in Drug Discovery

The tetralone scaffold is recognized as a "privileged structure" in medicinal chemistry.[1] The 7-nitro derivative is particularly valuable as it provides a synthetic handle for introducing nitrogen-containing functionalities, which are crucial for biological activity in many drug classes.

-

Antidepressant and Antipsychotic Agents: The core structure is found in drugs like Sertraline. The 7-amino derivatives are key intermediates for synthesizing ligands that modulate dopaminergic and serotonergic pathways.[1][2]

-

Enzyme Inhibitors: Tetralone derivatives have been explored as inhibitors for various enzymes, including macrophage migration inhibitory factor (MIF), which is implicated in inflammatory diseases.[11]

-

Hypoxia-Activated Prodrugs: The nitroaromatic moiety is a key feature in the design of hypoxia-activated prodrugs for cancer therapy.[12] Under the low-oxygen conditions found in solid tumors, the nitro group can be selectively reduced to a cytotoxic species, offering targeted therapeutic action.[12][13]

Spectroscopic Characterization

Unambiguous identification of this compound and its derivatives relies on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Comments |

| Aromatic Nitro (N-O) | ~1550 and ~1400 cm⁻¹ | Two strong, characteristic bands for the asymmetric and symmetric stretching vibrations.[14] |

| Carbonyl (C=O) | ~1680 - 1720 cm⁻¹ | Strong absorption typical for ketones. Conjugation with the aromatic ring can shift this frequency.[14] |

| Aromatic C-H | ~3000 - 3100 cm⁻¹ | Stretching vibrations for sp² C-H bonds, typically appearing just above 3000 cm⁻¹.[15] |

| Aliphatic C-H | ~2850 - 2960 cm⁻¹ | Stretching vibrations for sp³ C-H bonds, appearing just below 3000 cm⁻¹.[15] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR provide detailed information about the molecular structure. While specific data for this compound is scarce, data for the 7-nitro-1-tetralone isomer provides a useful reference.[8][10]

-

¹H NMR: Protons on the aromatic ring will appear in the downfield region (δ 7.0-9.0 ppm), with their chemical shifts and splitting patterns influenced by the nitro and carbonyl groups. The aliphatic protons of the cyclohexanone ring will appear more upfield (δ 2.0-3.5 ppm).[8][10]

-

¹³C NMR: The carbonyl carbon will show a characteristic signal far downfield (δ > 190 ppm). Aromatic carbons will be in the δ 120-160 ppm range, and the aliphatic carbons will be upfield (δ 20-40 ppm).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₀H₉NO₃), the expected molecular ion peak [M]⁺ would be at m/z 191.18.[4] The fragmentation pattern can provide further structural clues.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling this compound.

-

Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[7]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated area or under a chemical fume hood.[16] Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[16][17]

-

Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[16][18] Wash hands thoroughly after handling.[17][18]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[16][17] Store away from incompatible materials such as strong oxidizing agents.[17]

-

First Aid:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.[16]

-

Skin: Wash off immediately with plenty of water for at least 15 minutes.[16]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[16][19]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[16][19]

-

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its defined physicochemical properties, accessible synthesis, and multifaceted reactivity make it an important building block for drug discovery and organic synthesis. The ability to readily transform both the ketone and nitro functionalities allows for the creation of diverse molecular libraries, particularly for compounds targeting the central nervous system and for the development of novel therapeutics like enzyme inhibitors and hypoxia-activated prodrugs. Adherence to proper spectroscopic characterization and safety protocols will ensure its effective and safe application in advancing scientific research.

References

-

ChemBK. This compound - Physico-chemical Properties. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11321443, this compound. Available from: [Link]

-

Thermo Fisher Scientific. Safety Data Sheet. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 38445, 7-Nitro-1-tetralone. Available from: [Link]

-

Jakubkiene, V., et al. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Chemistry & Chemical Technology, 2019. Available from: [Link]

-

University of Colorado Boulder, Department of Chemistry. Characteristic Infrared Absorption Frequencies. Available from: [Link]

-

Rose-Hulman Institute of Technology. IR Absorption Bands and NMR. Available from: [Link]

-

The Journal of Organic Chemistry. A Diastereoselective Assembly of Tetralone Derivatives via a Tandem Michael Reaction and ipso-Substitution of the Nitro Group. Available from: [Link]

-

ResearchGate. (PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications. Available from: [Link]

-

National Institutes of Health. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Available from: [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]

-

Scribd. Chapter 8: NMR and IR Spectroscopy Problems. Available from: [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Available from: [Link]

-

MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Available from: [Link]

-

MDPI. Pharmaceuticals Special Issue: Nitro Group Containing Drugs. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C10H9NO3 | CID 11321443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 40353-34-2: 7-Nitro-1-tetralone | CymitQuimica [cymitquimica.com]

- 7. 7-Nitro-1-tetralone | C10H9NO3 | CID 38445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 7-Nitro-1-tetralone synthesis - chemicalbook [chemicalbook.com]

- 9. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 10. echemi.com [echemi.com]

- 11. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. rose-hulman.edu [rose-hulman.edu]

- 15. community.wvu.edu [community.wvu.edu]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. spectrumchemical.com [spectrumchemical.com]

- 19. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 7-Nitro-2-tetralone: Addressing Data Scarcity and a Comprehensive Analysis of the 7-Nitro-1-tetralone Isomer

In the spirit of providing a valuable and scientifically rigorous technical guide for researchers, scientists, and drug development professionals, this document will focus on the closely related and extensively studied positional isomer, 7-Nitro-1-tetralone . The wealth of available data for this isomer allows for a thorough and insightful analysis that will be of significant interest to those working with nitrated tetralone scaffolds. This guide will provide a comprehensive overview of 7-Nitro-1-tetralone, from its fundamental properties to its synthesis and applications, adhering to the highest standards of scientific integrity and practical utility.

Physicochemical Properties of 7-Nitro-1-tetralone

7-Nitro-1-tetralone is a pale-yellow to off-white solid at room temperature.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃ | [3] |

| Molecular Weight | 191.18 g/mol | [3] |

| CAS Number | 40353-34-2 | [4] |

| Appearance | Pale-yellow to off-white solid | [2] |

| Melting Point | 104-106 °C | [5] |

| IUPAC Name | 7-nitro-3,4-dihydro-2H-naphthalen-1-one | [3] |

Synthesis of 7-Nitro-1-tetralone

The most common and effective method for the synthesis of 7-Nitro-1-tetralone is through the nitration of α-tetralone. The following protocol provides a detailed, step-by-step methodology for this synthesis.

Experimental Protocol: Nitration of α-Tetralone

Materials:

-

α-Tetralone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Nitrate (KNO₃)

-

Crushed Ice

-

Distilled Water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Cool 60 mL of concentrated sulfuric acid to 0 °C in an ice bath with stirring.[5]

-

Slowly add 8 g (54.7 mmol) of α-tetralone to the cooled sulfuric acid, ensuring the temperature remains low.[5]

-

In a separate beaker, dissolve 6 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid.[5]

-

Slowly add the potassium nitrate solution dropwise to the α-tetralone solution using a dropping funnel, maintaining the reaction temperature at or below 15 °C.[5]

-

After the addition is complete, continue stirring the reaction mixture for one hour at 15 °C.[5]

-

Quench the reaction by pouring the mixture into a beaker of crushed ice.[5]

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with distilled water.[5]

-

Recrystallize the crude product from an ethanol/water (1:1) mixture to yield 7-Nitro-1-tetralone as a light yellow solid.[5]

Expected Yield: Approximately 81%.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 7-Nitro-1-tetralone.

Spectroscopic Characterization

The structural confirmation of 7-Nitro-1-tetralone is typically achieved through spectroscopic methods, primarily Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of 7-Nitro-1-tetralone exhibits characteristic absorption peaks that correspond to its functional groups.[5][6]

-

~1675 cm⁻¹: A strong absorption band corresponding to the C=O stretching of the ketone.[5][6]

-

~1500 cm⁻¹ and ~1340 cm⁻¹: Two distinct bands representing the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively.[5][6]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected chemical shifts (in ppm, using CDCl₃ as a solvent) are as follows:[6]

-

δ 2.18-2.25 (m, 2H): A multiplet corresponding to the two protons at the C3 position.

-

δ 2.75 (t, J = 6.8 Hz, 2H): A triplet for the two protons at the C4 position.

-

δ 3.10 (t, J = 6.1 Hz, 2H): A triplet for the two protons at the C2 position.

-

δ 7.45 (d, J = 8.4 Hz, 1H): A doublet for the aromatic proton at the C5 position.

-

δ 8.30 (dd, J = 2.4 Hz, 8.4 Hz, 1H): A doublet of doublets for the aromatic proton at the C6 position.

-

δ 8.86 (d, J = 2.4 Hz, 1H): A doublet for the aromatic proton at the C8 position.

Applications in Medicinal Chemistry and Drug Development

Tetralone derivatives are recognized as important structural motifs in a wide range of natural products and serve as key scaffolds in drug discovery.[7] The presence of the nitro group and the ketone functionality in 7-Nitro-1-tetralone makes it a versatile intermediate for the synthesis of more complex, biologically active molecules.[4]

The tetralone core is a privileged scaffold for ligands targeting central nervous system (CNS) receptors, such as dopamine and serotonin receptors. Modifications of the 7-nitro group, for instance, through reduction to an amine followed by further derivatization, allow for the exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of potential drug candidates.

Conceptual Workflow for Drug Discovery

Caption: Conceptual workflow for utilizing 7-Nitro-1-tetralone in drug discovery.

Safety and Handling

7-Nitro-1-tetralone is classified as harmful if swallowed. Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

PubChem. (n.d.). 7-Nitro-1-tetralone. Retrieved January 13, 2026, from [Link]

-

Rlavie. (n.d.). CAS 40353-34-2|7-Nitro-1-Tetralone. Retrieved January 13, 2026, from [Link]

-

Stenutz. (n.d.). 7-nitro-3,4-dihydro-2H-naphthalen-1-one. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). 7-Nitro-2-tetralone. Retrieved January 13, 2026, from [Link]

- Gauni, Y., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18.

-

ResearchGate. (n.d.). (PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications. Retrieved January 13, 2026, from [Link]

Sources

- 1. This compound | C10H9NO3 | CID 11321443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 40353-34-2|7-Nitro-1-Tetralone|Rlavie [rlavie.com]

- 3. 7-Nitro-1-tetralone | C10H9NO3 | CID 38445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 40353-34-2: 7-Nitro-1-tetralone | CymitQuimica [cymitquimica.com]

- 5. 7-Nitro-1-tetralone synthesis - chemicalbook [chemicalbook.com]

- 6. 7-Nitro-1-tetralone | 40353-34-2 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-Nitro-2-tetralone: From Obscurity to Potential

A Senior Application Scientist's Synthesis of Existing Knowledge and Future Possibilities

Preamble: Navigating the Known and the Unknown

This guide, therefore, deviates from a traditional historical narrative. Instead, it serves as a technical whitepaper, grounded in established chemical principles, to provide researchers, scientists, and drug development professionals with a foundational understanding of 7-Nitro-2-tetralone. By examining the well-established chemistry of the parent 2-tetralone scaffold and the profound influence of the nitro functional group, we can construct a scientifically rigorous profile of this elusive molecule. This document will illuminate its likely synthetic pathways, predict its chemical behavior, and explore its potential as a valuable building block in medicinal chemistry.

The 2-Tetralone Scaffold: A Foundation of Pharmaceutical Relevance

The tetralone framework, a bicyclic structure fusing a benzene ring to a cyclohexanone, is a privileged scaffold in medicinal chemistry.[1] Its rigid, yet three-dimensional, structure provides an excellent platform for the spatial presentation of pharmacophoric features, enabling precise interactions with biological targets. The parent compound, 2-tetralone (3,4-dihydronaphthalen-2(1H)-one), was first synthesized in 1893 by Eugen Bamberger and Wilhelm Lodter.[2] It has since become a crucial intermediate in the synthesis of a variety of pharmaceuticals.[2]

The value of the 2-tetralone core lies in the reactivity of its ketone functional group and the susceptibility of the aromatic ring to electrophilic substitution. This dual reactivity allows for extensive chemical modification and the exploration of vast chemical space in the quest for novel therapeutic agents.

The Nitro Group: A Potent Modulator of Biological and Chemical Activity

The introduction of a nitro (NO₂) group onto an aromatic ring dramatically alters the molecule's electronic properties and, consequently, its reactivity and biological activity. The nitro group is a powerful electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution and making it more susceptible to nucleophilic attack. This electronic influence is key to understanding the predicted properties of this compound.

In medicinal chemistry, the nitro group is a well-established pharmacophore, often introduced to enhance binding affinity, modulate metabolic stability, or serve as a bio-reductive trigger for drug activation.[3][4] Nitroaromatic compounds are found in a wide array of approved drugs, including antibacterials, antiparasitics, and anticancer agents.[5] Therefore, the presence of a nitro group on the 2-tetralone scaffold suggests a high potential for novel biological activity.

Physicochemical Properties of this compound: An In-Silico and Vendor-Data Perspective

Direct experimental data on this compound is sparse. However, by combining information from chemical suppliers and computational predictions, we can assemble a working profile of the compound.

| Property | Value/Information | Source |

| CAS Number | 122520-12-1 | BOC Sciences |

| Molecular Formula | C₁₀H₉NO₃ | PubChem |

| IUPAC Name | 7-nitro-3,4-dihydro-1H-naphthalen-2-one | BOC Sciences |

| Molar Mass | 191.18 g/mol | ChemBK |

| Melting Point | 105 °C | ChemBK |

| Predicted Boiling Point | 357.0 ± 42.0 °C | ChemBK |

| Predicted Density | 1.322 ± 0.06 g/cm³ | ChemBK |

The presence of the polar nitro group is expected to increase the melting point and decrease the volatility compared to the parent 2-tetralone. Solubility is likely to be highest in polar organic solvents.

Synthetic Pathways: A Theoretical Framework

While no definitive "discovery" synthesis is documented for this compound, its synthesis can be logically approached by adapting known methods for creating the 2-tetralone core, either by building the ring system with the nitro group already in place or by nitrating the pre-formed 2-tetralone.

Hypothetical Synthesis Route 1: Nitration of 2-Tetralone

The most direct conceptual route is the electrophilic nitration of 2-tetralone. However, the directing effects of the substituents on the aromatic ring must be carefully considered. The alkyl portion of the cyclohexanone ring is an ortho-, para-director. This would favor nitration at positions 5 and 7. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, would likely produce a mixture of isomers, necessitating a challenging purification step.

Experimental Protocol: A Proposed Method for the Nitration of 2-Tetralone

-

Disclaimer: This protocol is a theoretical construct based on established nitration chemistry and has not been experimentally validated for this specific transformation.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 2-tetralone (1 equivalent) in concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid, maintaining a low temperature.

-

Addition: Add the nitrating mixture dropwise to the solution of 2-tetralone, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Stir the mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Workup: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: The crude product, a likely mixture of 5-nitro and 7-nitro isomers, would require purification by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Hypothetical Synthesis Route 2: Ring Formation from a Nitrated Precursor

A more regioselective approach would involve constructing the 2-tetralone ring from a starting material that already contains the nitro group at the desired position. A plausible strategy is the Friedel-Crafts acylation-cycloalkylation of a substituted phenylacetic acid.[6]

Visualizing the Synthetic Logic: A Hypothetical Friedel-Crafts Approach

Caption: Hypothetical synthesis of this compound via Friedel-Crafts acylation-cycloalkylation.

This method involves the reaction of 4-nitrophenylacetic acid with ethylene in the presence of a strong acid catalyst system, such as trifluoroacetic anhydride (TFAA) and phosphoric acid. The intramolecular Friedel-Crafts cyclization would be strongly directed to the position para to the nitro group, leading unambiguously to the 7-nitro isomer.

Potential Applications in Drug Discovery

Given the established pharmacological importance of both the tetralone scaffold and the nitroaromatic motif, this compound represents a compelling, yet unexplored, building block for medicinal chemistry.

-

CNS Agents: The tetralone core is present in drugs targeting the central nervous system. The strong electronic character of the nitro group could be leveraged to fine-tune interactions with receptors, such as dopamine and serotonin receptors.

-

Antimicrobial Agents: Nitroaromatic compounds are well-known for their antimicrobial properties.[3][4] The mechanism often involves the in-vivo reduction of the nitro group to generate reactive radical species that are toxic to pathogens. This compound could serve as a precursor for novel antibiotics or antiparasitic agents.

-

Hypoxia-Activated Prodrugs: The nitro group can be selectively reduced under the hypoxic (low oxygen) conditions characteristic of solid tumors. This makes nitroaromatic compounds attractive as scaffolds for hypoxia-activated prodrugs, which release a cytotoxic agent preferentially in the tumor microenvironment.

Conclusion and Future Outlook

This compound exists at the intersection of known chemical utility and unexplored potential. While its history of discovery remains unwritten in the annals of chemical literature, its structure suggests a wealth of possibilities for the innovative medicinal chemist. The synthetic routes outlined in this guide, though theoretical, are based on robust and well-established chemical principles.

It is the hope of this author that this technical guide will serve not as a final word, but as an invitation to the scientific community. An invitation to synthesize, to characterize, and to explore the biological activity of this compound. The journey from chemical obscurity to a potential therapeutic breakthrough begins with the foundational understanding and logical exploration of molecules such as this. The true story of this compound is yet to be written, and it will be penned in the laboratories of those who see the potential in the unexplored corners of chemistry.

References

-

Bamberger, E., & Lodter, W. (1893). Ueber das Dihydronaphtalin und einige seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 26(2), 1833-1842. [Link]

-

Gray, A. D., & Smyth, T. P. (2001). Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process. The Journal of organic chemistry, 66(21), 7113–7117. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), 202312053. [Link]

-

Wikipedia contributors. (2023, September 24). 2-Tetralone. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Al-Mawla, R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3635. [Link]

-

Nowak, M., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(16), 4989. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 2-Tetralone - Wikipedia [en.wikipedia.org]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of 7-Nitro-2-tetralone for Research and Development Professionals

Disclaimer: This document is intended as a technical guide for qualified research, scientific, and drug development professionals. The information provided is based on available data for 7-Nitro-2-tetralone and related nitroaromatic compounds. It is not a substitute for a comprehensive, site-specific risk assessment, which must be performed by qualified personnel before any handling or use of this chemical.

Introduction

This compound (CAS No. 122520-12-1) is a valuable intermediate in synthetic organic chemistry, often utilized in the development of novel pharmaceutical agents and other complex molecules.[] Its structure, featuring a tetralone core with an electron-withdrawing nitro group, imparts unique reactivity that is beneficial for further functionalization. However, this same chemical nature places it within the class of nitroaromatic compounds, a group known for its potential physiological and reactive hazards.[2][3]

This guide provides an in-depth framework for the safe handling, use, and disposal of this compound. As senior application scientists, our objective is to move beyond a simple checklist of precautions. Instead, we aim to explain the causality behind each safety recommendation, fostering a proactive safety culture rooted in a deep understanding of the compound's chemical properties. The protocols described herein are designed as self-validating systems, ensuring that safety is an integral component of the experimental design.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of this compound is the foundation of its safe use. The risks are primarily derived from its nitroaromatic functionality.

1.1 Toxicological Profile The primary health hazard associated with many aromatic nitro-compounds is their ability to induce methemoglobinemia, leading to cyanosis, and chronic exposure may result in anemia.[2] While specific toxicological data for this compound is limited, it is prudent to assume it may be harmful if swallowed, inhaled, or absorbed through the skin, consistent with GHS classifications for similar compounds.[4] Furthermore, many nitrated polycyclic aromatic hydrocarbons are considered mutagenic or carcinogenic due to their ability to form DNA adducts after metabolic reduction of the nitro group.[3][5] Therefore, treating this compound as a substance of unknown but potentially high toxicity is the most responsible approach.[6]

1.2 Reactive and Physical Hazards The most significant physical hazard stems from the energetic nature of the nitro group. Aromatic nitro-compounds can be thermally sensitive and may decompose exothermically.[7] Key risks include:

-

Explosion Hazard: While not all nitroaromatics are classified as explosives, they can decompose violently or explode if heated, especially under confinement.[7]

-

Violent Reactivity: This class of compounds can react violently with strong oxidizing agents, strong bases, and reducing agents, posing a significant fire and explosion risk.[7]

-

Combustibility: this compound is a solid that can burn. In the event of a fire, it may produce toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[7][8]

-

Dust Inhalation: As a solid, it can form dust, which may cause respiratory and eye irritation.[9]

Section 2: Physicochemical Data

Accurate physical and chemical data are critical for designing safe experiments and engineering controls. The properties below have been aggregated from available chemical databases.

| Property | Value | Source(s) |

| CAS Number | 122520-12-1 | [][10][11] |

| Molecular Formula | C₁₀H₉NO₃ | [10][11] |

| Molecular Weight | 191.18 g/mol | [10] |

| Appearance | Solid / Powder | [12] |

| Melting Point | 105 °C | [10] |

| Boiling Point | 357.0 ± 42.0 °C (Predicted) | [10] |

| Density | 1.322 ± 0.06 g/cm³ (Predicted) | [10] |

Section 3: Standard Operating Procedures for Safe Handling

The following procedures are mandatory for all work involving this compound.

3.1 Engineering Controls: The Primary Barrier The primary defense against exposure is to use robust engineering controls.

-

Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and reactions, must be conducted inside a certified chemical fume hood.[13] This is non-negotiable. The causality is twofold: it prevents inhalation of potentially toxic and irritating dust and contains any potential release of vapors or aerosols. Verify the fume hood's functionality and airflow before every operation.[6]

-

Safety Equipment: Ensure immediate access to a safety shower and an eyewash station.[14] Their locations must be known to all personnel in the laboratory.[15]

3.2 Personal Protective Equipment (PPE): The Last Line of Defense PPE is essential but should never be relied upon as the primary means of protection.

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[16] Standard safety glasses with side shields offer insufficient protection against splashes or fine dust.

-

Hand Protection: Wear appropriate chemical-resistant gloves.[13][17] Nitrile gloves are a common choice, but their compatibility should be verified against any solvents being used in the procedure. Never wear compromised gloves; inspect for tears or pinholes before each use.[16]

-

Body Protection: A flame-resistant lab coat, long pants, and fully enclosed, non-porous shoes are mandatory to protect the skin.[15][17]

3.3 Storage and Segregation Proper storage is critical to prevent hazardous reactions.

-

Container: Keep the compound in a tightly sealed, clearly labeled container.[13][14]

-

Location: Store in a cool, dry, and well-ventilated area designated for reactive or toxic compounds.[13]

-

Incompatibilities: Crucially, store this compound away from strong oxidizing agents, strong acids, strong bases, and reducing agents.[7][14] Segregation prevents accidental mixing that could lead to a violent reaction.

3.4 Weighing and Dispensing To minimize dust generation, use a "weighing paper" or "weighing boat" technique. Handle the material gently without creating airborne dust. If possible, perform these actions in a ventilated balance enclosure or a fume hood.[9]

3.5 Waste Disposal All waste containing this compound, including empty containers, contaminated PPE, and reaction residues, must be treated as hazardous waste. Dispose of it through an approved waste management company in accordance with all local, state, and federal regulations.[14] Do not mix with incompatible waste streams.

Caption: A logical workflow for the safe handling of this compound.

Section 4: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accident.[6]

-

Chemical Spill:

-

Evacuate the immediate area and alert nearby personnel.

-

If the spill is large or involves other hazardous materials, evacuate the lab and call emergency services.

-

For a small, manageable spill, and only if trained to do so, don appropriate PPE.

-

Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).

-

Carefully sweep the material into a labeled, sealable hazardous waste container.[14] Avoid creating dust.

-

Decontaminate the area and report the incident.

-

-

Personnel Exposure:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[13][14] Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[13] Seek medical attention if irritation develops.

-

Inhalation: Move the affected person to fresh air immediately.[13] If breathing is difficult, administer oxygen and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[8][13] Rinse the mouth with water and call a poison control center or physician immediately.

-

Section 5: Reactivity and Synthesis Considerations

Understanding the chemical reactivity of this compound is paramount for its safe use in synthesis.

5.1 Chemical Stability and Incompatibilities The electron-withdrawing nitro group on the aromatic ring makes the compound susceptible to certain reactions and contributes to its thermal sensitivity.

-

Strong Bases: Can lead to deprotonation and potentially uncontrolled side reactions or decomposition.

-

Strong Oxidizers (e.g., perchlorates, permanganates, nitric acid): Can form highly energetic, shock-sensitive mixtures, creating a severe explosion hazard.[7]

-

Reducing Agents (e.g., metal hydrides, catalytic hydrogenation): The reduction of the nitro group is often highly exothermic and must be performed with extreme caution and effective temperature control to prevent a thermal runaway.

Caption: Key incompatibilities and reactive hazards for this compound.

5.2 Illustrative Synthesis Protocol: Nitration of a Tetralone Precursor The synthesis of nitrated tetralones often involves potent nitrating agents like fuming nitric acid and sulfuric acid.[18] This is an inherently hazardous process that demands meticulous planning and execution. The following is a representative protocol, adapted from literature procedures for the synthesis of a regioisomer, 7-nitro-1-tetralone, to illustrate the required safety controls.[19]

WARNING: This reaction involves highly corrosive and oxidizing acids and is exothermic. It must be performed by experienced chemists in a chemical fume hood with all emergency equipment readily available.

Reagents & Equipment:

-

α-Tetralone (precursor)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Nitrate (KNO₃)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

Procedure:

-

Preparation: Set up the reaction flask in a large ice/salt bath capable of maintaining a temperature of 0 °C or below. Ensure the dropping funnel is secure.

-

Acid Addition: In the fume hood, carefully and slowly add concentrated sulfuric acid (60 mL) to the reaction flask. Begin stirring and allow it to cool to 0 °C. Causality: Sulfuric acid is the solvent and catalyst; pre-cooling is essential to absorb the heat of solution and reaction.

-

Substrate Addition: Once the acid is cold, slowly add α-tetralone (8 g, 54.7 mmol) while maintaining vigorous stirring and keeping the temperature below 15 °C.

-

Nitrating Agent Preparation: In a separate beaker, carefully dissolve potassium nitrate (6 g, 59.3 mmol) in concentrated sulfuric acid (18 mL). This step is also exothermic and should be done with cooling.

-

Controlled Addition: Transfer the potassium nitrate/sulfuric acid solution to the dropping funnel. Add this nitrating mixture dropwise to the main reaction flask over a period of at least 20-30 minutes. CRITICAL: Monitor the internal temperature continuously and ensure it does not rise above 15 °C.[19] Causality: Nitration is highly exothermic. Slow, controlled addition is the only way to prevent a thermal runaway, which could lead to violent decomposition and ejection of corrosive materials.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour to ensure the reaction goes to completion.

-

Quenching: Carefully and slowly pour the reaction mixture over a large volume of crushed ice in a separate large beaker. This must be done slowly to manage the heat generated from the acid dilution. Causality: Quenching on ice precipitates the organic product while safely diluting the strong acid.

-

Workup: The precipitated solid can be collected by filtration, washed thoroughly with water until the washings are neutral, and then dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be used for purification.

Conclusion

This compound is a powerful synthetic building block, but its utility is matched by its potential hazards. A safety-first mindset, grounded in a scientific understanding of its reactivity and toxicity, is not optional—it is a core requirement for any professional handling this compound. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to meticulously planned experimental protocols, researchers can mitigate the risks and leverage the synthetic potential of this compound responsibly.

References

-

This compound - ChemBK. (n.d.). Retrieved from [Link]

-

Nitrocompounds, Aromatic: Physical & Chemical Hazards. (2011, August 18). New Jersey Department of Health. Retrieved from [Link]

-

Moeller, L., Lax, I., Torndal, U.B., & Eriksson, L.C. (1993). Risk assessment of nitrated polycyclic aromatic hydrocarbons. OSTI.GOV. Retrieved from [Link]

-

Nitrocompounds, Aromatic. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

-

Ju, K.S., & Parales, R.E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Li, Y., et al. (n.d.). Nitrated Aromatic Compounds in atmosphere: emissions, secondary formation and potential health risks. My Goldschmidt. Retrieved from [Link]

-

Safety Data Sheet for 1-Tetralone. (2010, April 7). Acros Organics. Retrieved from [Link]

-

7-Nitro-1-tetralone. (n.d.). PubChem. Retrieved from [Link]

-

Laboratory Health & Safety Rules. (2024, April). University of Cyprus, Department of Chemistry. Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

-

An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. (2019, September 17). Organic & Medicinal Chem IJ. Retrieved from [Link]

-

How To Store Nitrocellulose? (2025, July 11). Chemistry For Everyone. YouTube. Retrieved from [Link]

-

Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). California State University, Bakersfield. Retrieved from [Link]

-

Chemical Safety. (n.d.). Missouri S&T Environmental Health and Safety. Retrieved from [Link]

-

Safety Data Sheet for PERFECTION 38-0-0 NITROFORM BLUE GRANULAR. (2016, February 23). Greenbook.net. Retrieved from [Link]

-

7-Nitro-1-Tetralone - Free SDS search. (n.d.). Retrieved from [Link]

-

A Diastereoselective Assembly of Tetralone Derivatives via a Tandem Michael Reaction and ipso-Substitution of the Nitro Group. (2023, April 17). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

Sources

- 2. Nitrocompounds, Aromatic [iloencyclopaedia.org]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Nitro-1-tetralone | C10H9NO3 | CID 38445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Risk assessment of nitrated polycyclic aromatic hydrocarbons (Journal Article) | OSTI.GOV [osti.gov]

- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]

- 8. fishersci.com [fishersci.com]

- 9. assets.greenbook.net [assets.greenbook.net]

- 10. chembk.com [chembk.com]

- 11. This compound | C10H9NO3 | CID 11321443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Page loading... [wap.guidechem.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. ucy.ac.cy [ucy.ac.cy]

- 16. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]

- 17. csub.edu [csub.edu]

- 18. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 19. 7-Nitro-1-tetralone synthesis - chemicalbook [chemicalbook.com]

Introduction: Characterizing a Novel Intermediate

An In-Depth Technical Guide to the Solubility Profiling of 7-Nitro-2-tetralone

For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of a compound is the bedrock of successful research and development. This guide provides a comprehensive framework for determining the solubility of this compound, a synthetic intermediate whose properties are not extensively documented in public literature. We will proceed from foundational principles to detailed, field-proven experimental protocols, empowering you to generate reliable and reproducible solubility data.

This compound (CAS: 122520-12-1) is a nitroaromatic ketone derivative. Its structure suggests potential utility as a building block in medicinal chemistry and materials science. However, a thorough review of scientific literature reveals a significant gap in its physicochemical characterization, most notably a lack of quantitative solubility data. The therapeutic effect and bioavailability of a potential drug candidate are critically dependent on its solubility.[1] Therefore, establishing a robust solubility profile is a non-negotiable first step in its evaluation.

This guide eschews a rigid template, instead presenting a logical, multi-stage workflow designed to comprehensively characterize the solubility of a compound like this compound, for which little prior knowledge exists. We will operate on the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[2]

Physicochemical Profile: The Knowns and the Necessary Unknowns

A successful solubility study is informed by the compound's intrinsic properties. Below is a summary of the currently available and theoretically critical data for this compound.

| Property | Value / Status | Significance for Solubility |

| Molecular Formula | C₁₀H₉NO₃ | Provides the elemental composition. |

| Molar Mass | 191.18 g/mol [3] | Essential for converting mass concentration to molar concentration. |

| Melting Point | 105 °C[3] | A high melting point can correlate with lower solubility due to strong crystal lattice energy. |

| logP (Octanol-Water Partition Coefficient) | Not experimentally determined. | A key measure of lipophilicity. A higher logP suggests greater solubility in non-polar, organic solvents and lower solubility in water.[4][5] |

| pKa (Acid Dissociation Constant) | Not experimentally determined. | Indicates if a compound will ionize at different pH values. Ionization dramatically increases aqueous solubility. While the tetralone structure is not strongly acidic or basic, the α-protons to the ketone could exhibit weak acidity, and the nitro group is electron-withdrawing.[5][6] |

Given the lack of experimental logP and pKa data, our investigation must include solvents across a range of polarities and pH values to build a comprehensive profile from first principles.

A Strategic Workflow for Solubility Determination

The process of determining solubility should be systematic, moving from rapid qualitative assessments to precise, instrument-based quantitative measurements. This approach conserves time and resources by using simple tests to inform the design of more complex experiments.

Caption: Strategic workflow for determining the solubility of this compound.

Experimental Protocols: From Qualitative to Quantitative

The following protocols are designed to be self-validating systems, providing accurate and reproducible results.

Part 1: Qualitative and Semi-Quantitative Solubility Assessment

Objective: To rapidly assess the solubility of this compound in a variety of solvents to classify it and guide the selection of quantitative methods.

Materials:

-

This compound

-

Small test tubes (13x100 mm)

-

Vortex mixer

-

Spatula

-

Solvents: Purified Water, pH 4.0 Buffer, pH 7.4 Buffer, pH 10.0 Buffer, Ethanol, Methanol, Acetone, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO).

Protocol:

-

Sample Preparation: Add approximately 10 mg of this compound to a clean, dry test tube. The exact mass is not critical for this qualitative assessment.

-

Solvent Addition: Add 1.0 mL of the first test solvent to the tube.

-

Mixing: Vigorously mix the sample using a vortex mixer for 60 seconds.[2]

-

Observation: Allow any undissolved solid to settle for 30 seconds. Visually inspect the solution against a dark background.

-

Soluble: No solid particles are visible. The solution is clear.

-

Partially Soluble: Some solid has clearly dissolved, but undissolved particles remain.

-

Insoluble: The solid appears unchanged, with no visible signs of dissolution.[2]

-

-

Documentation: Record the observation for each solvent.

-

Repeat: Use a fresh test tube for each new solvent and repeat steps 1-5.

Causality and Insights: This initial screen is crucial. Observing solubility in acidic or basic buffers suggests the compound may have an ionizable functional group and a measurable pKa.[4][7] High solubility in polar protic solvents like ethanol but not in water points to the importance of hydrogen bonding. Solubility in DMSO but not other solvents is common for many poorly soluble organic compounds.[8] This data will be invaluable for selecting the appropriate solvent system for quantitative analysis.

Part 2: Quantitative Solubility Determination via Gravimetric Analysis

Principle: This classic method determines solubility by measuring the mass of solute dissolved in a known volume of a saturated solution. It is most accurate for compounds with relatively high solubility (>10 mg/mL).[5][9]

Protocol:

-

Equilibration: Add an excess amount of this compound (e.g., 50 mg) to a sealed vial containing 2.0 mL of the chosen solvent. This ensures a saturated solution with undissolved solid remaining.

-

Shake Flask Method: Place the vial in a shaker bath at a controlled temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[10]

-

Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully pipette a precise volume (e.g., 1.00 mL) of the clear supernatant into a pre-weighed, dry evaporating dish.

-

Evaporation: Gently evaporate the solvent in a fume hood or using a rotary evaporator. For the final traces, place the dish in a vacuum oven at a temperature well below the compound's melting point (e.g., 40-50 °C) until a constant weight is achieved.[9]

-

Calculation:

-

Weight of dish + residue = W₁

-

Weight of empty dish = W₂

-

Weight of dissolved solid = W₁ - W₂

-

Solubility (mg/mL) = (W₁ - W₂) / Volume of supernatant (mL)

-

Trustworthiness: The key to this protocol's validity is ensuring equilibrium and achieving a constant final weight. The presence of excess solid throughout equilibration is a visual confirmation that the solution is saturated.

Part 3: Quantitative Solubility Determination via UV-Vis Spectrophotometry

Principle: This method is suitable for compounds that absorb UV or visible light. Solubility is determined by measuring the absorbance of a diluted saturated solution and calculating the concentration using a standard calibration curve based on the Beer-Lambert law.[11][12]

Protocol Workflow:

Caption: Workflow for solubility determination using UV-Vis Spectroscopy.

Detailed Methodology:

-

Determine λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the absorbance from 200-400 nm to find the wavelength of maximum absorbance (λmax). Based on literature for similar nitroaromatic compounds, this is expected to be in the 240-270 nm range.[13]

-

Prepare Calibration Curve:

-

Create a primary stock solution of known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

Perform a series of dilutions to prepare at least five standard solutions of decreasing concentration that bracket the expected sample absorbance.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot Absorbance vs. Concentration (mg/mL). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a trustworthy calibration.[3]

-

-

Sample Preparation and Analysis:

-

Prepare a saturated solution and collect the supernatant as described in the Gravimetric protocol (Steps 1-3).

-

Carefully dilute the supernatant with the solvent so that its absorbance falls within the linear range of your calibration curve. A high dilution factor may be necessary.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Calculate the concentration of the diluted sample using the regression equation: Concentration = (Absorbance - c) / m.

-

Multiply this concentration by the dilution factor to determine the solubility in the original saturated solution.

-

Part 4: Quantitative Solubility Determination via High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the gold standard for solubility measurement, especially for poorly soluble compounds or when the sample is in a complex matrix.[10] It offers high sensitivity and specificity. The principle is identical to UV-Vis, but the separation power of HPLC allows for more accurate quantification.

Protocol:

-

Method Development (Starting Point):

-

Column: C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 3.5 µm particle size).[10]

-

Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (Methanol or Acetonitrile). A gradient elution program provides robust separation.[10]

-

Flow Rate: 0.6 - 1.0 mL/min.

-

Detection: UV detector set at the λmax determined previously.

-

Injection Volume: 10-20 µL.

-

The goal is to achieve a sharp, symmetric peak for this compound with a reasonable retention time.

-

-

Prepare Calibration Curve:

-

Prepare a stock and a series of standard solutions as described for UV-Vis.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot Peak Area vs. Concentration and perform a linear regression to get the equation and R² (>0.995).[3]

-

-

Sample Preparation and Analysis:

-

Prepare a saturated solution and collect the supernatant as described previously.

-

Filter the supernatant through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for organic solvents) to remove any fine particulates that could damage the HPLC system.[14]

-

Dilute the filtered supernatant as necessary to bring the concentration into the linear range of the calibration curve.

-

Inject the diluted sample and record the peak area.

-

-

Calculation:

-

Calculate the concentration of the diluted sample using the regression equation: Concentration = (Peak Area - c) / m.

-

Multiply this concentration by the dilution factor to determine the final solubility.

-

Conclusion and Best Practices

Determining the solubility of a compound like this compound, for which public data is scarce, requires a systematic and rigorous approach. By beginning with a broad qualitative assessment and progressing to a meticulously executed quantitative method—be it gravimetric, UV-Vis, or HPLC—researchers can generate the high-quality data essential for any further development.

Key Takeaways for Trustworthy Data:

-

Ensure Equilibrium: A 24-hour shake-flask method is the standard for achieving true thermodynamic solubility.[10]

-

Control Temperature: Solubility is temperature-dependent. All experiments should be conducted at a constant, recorded temperature.

-

Validate Your Method: A high-quality calibration curve (R² > 0.995) is non-negotiable for both UV-Vis and HPLC methods.

-

Document Everything: Meticulously record all parameters, including solvent choice, temperature, dilution factors, and instrument settings, to ensure reproducibility.

This guide provides the strategic framework and detailed protocols necessary to confidently establish the solubility profile of this compound, transforming it from a compound of unknown properties into a well-characterized tool for scientific innovation.

References

-